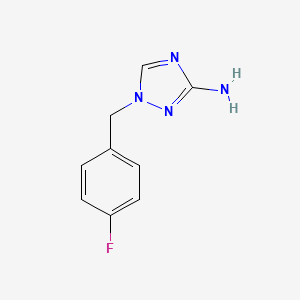

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented and includes compounds with potential anticancer properties, as well as those with interesting chemical and physical properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization of the triazole core. For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines was achieved through a cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Although the specific synthesis of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is not detailed, similar synthetic strategies could be employed, with the introduction of the 4-fluorobenzyl group likely occurring through a nucleophilic substitution reaction or a reductive amination process.

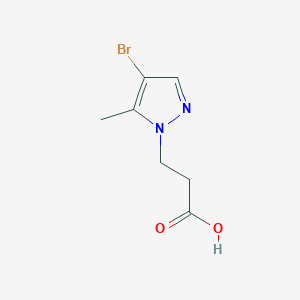

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . The presence of substituents such as the 4-fluorobenzyl group in 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine would similarly influence its molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. The papers provided do not detail specific reactions for 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine, but they do describe reactions involving similar compounds. For instance, the Fries rearrangement was used to synthesize a related compound under catalyst- and solvent-free conditions . The fluorine atom in the 4-fluorobenzyl group could potentially affect the reactivity of the compound, making it a suitable candidate for nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. The papers describe properties such as thermal stability, moisture absorption, and hygrothermal stability for polyimide films derived from a fluorine-containing aromatic diamine . While these properties are specific to polyimides, they suggest that the introduction of fluorine atoms, as in the 4-fluorobenzyl group, could impart desirable physical and chemical characteristics to the compound. Additionally, the presence of intermolecular hydrogen bonds and other non-covalent interactions can significantly affect the compound's solid-state properties, as seen in the crystallographic analysis of similar compounds .

Wissenschaftliche Forschungsanwendungen

-

Antibacterial Effects of Flavonoids

- Field : Pharmaceutical Chemistry

- Application : Flavonoids, a class of phenolic compounds, have been suggested to tackle multidrug-resistant bacterial strains due to their versatile pharmacological effects .

- Method : The study involves the retardation of biofilm formation and multidrug-resistance pumps in bacteria as well as the discovery of new antimicrobial agents .

- Results : The study provides a comparative interpretation of the antibacterial effects of flavonoids and their structure-activity relationship .

-

Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA

- Field : Toxicology

- Application : ADB-FUBINACA and AMB-FUBINACA are synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans -∆ 9 -tetrahydrocannabinol (∆ 9 -THC), the main psychoactive compound of cannabis .

- Method : These synthetic cannabinoids are smoked, producing almost immediate effects (about 10 to 15 s after use) that last up to 60 min .

- Results : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, this being responsible for their cardiovascular and neurological effects (e.g., altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures) .

-

Evaluation of Fluoroorganic Compounds with Benchtop 19F NMR

- Field : Analytical Chemistry

- Application : Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .

- Method : The study involves the use of a dedicated Thermo ScientificTM picoSpinTM 80 19F nuclear magnetic resonance (NMR) spectrometer .

- Results : The 19F NMR spectrum is information-rich in molecular structure as well as associated chemical environment .

-

1-(4-Fluorobenzyl)-1H-pyrazole AldrichCPR

- Field : Organic Chemistry

- Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Method : The specific methods of application or experimental procedures are not provided .

- Results : The results or outcomes obtained from the use of this compound are not specified .

-

Synthesis of 1-(4-Fluorobenzyl) Piperidin-4-yl Derivatives

- Field : Medicinal Chemistry

- Application : The study involves the synthesis of 1-(4-fluorobenzyl) piperidin-4-yl derivatives .

- Method : The specific methods of synthesis or experimental procedures are not provided .

- Results : Three promising analogues were identified which were more active on the resistant strain .

- Evaluation of Fluoroorganic Compounds with Benchtop 19F NMR

- Field : Analytical Chemistry

- Application : Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .

- Method : The study involves the use of a dedicated Thermo ScientificTM picoSpinTM 80 19F nuclear magnetic resonance (NMR) spectrometer .

- Results : The 19F NMR spectrum is information-rich in molecular structure as well as associated chemical environment .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEAJHSDNRJTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427102 |

Source

|

| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

CAS RN |

832739-95-4 |

Source

|

| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)